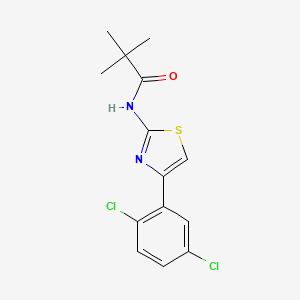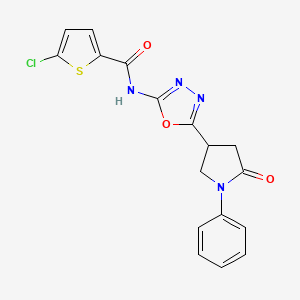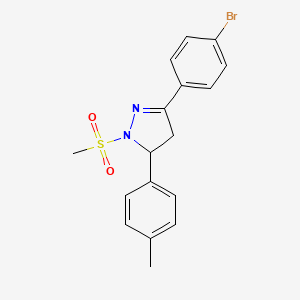![molecular formula C17H20N4O3 B3017104 Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-42-5](/img/structure/B3017104.png)
Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of this compound was determined using X-ray diffraction analysis . The structure may also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate . The product obtained by treating 6-ethoxycarbonyl-7-hydroxypyrazolo [1,5-]pyrimidine (2a) with ethyl iodide is shown by -ray analysis to be 6-ethoxycarbonyl-4-ethylpyrazolo [1,5-]pyrimidin-7 (4)-one (3a) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .
- Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits antimicrobial properties. Studies have looked into its effectiveness against bacteria, fungi, and other pathogens .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s require novel therapeutic approaches. This compound has shown promise in protecting neurons and potentially mitigating neurodegeneration .
- Chronic inflammation contributes to various health conditions. Researchers have investigated whether this compound can modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs .
- The unique structure of this compound makes it suitable for labeling and tracking specific biological molecules. It could serve as a molecular probe or imaging agent in biological studies .
- Quantum technologies are rapidly advancing, and molecules like Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate might play a role. Quantum computers rely on qubits, and certain organic molecules can serve as qubits. Research is ongoing to explore their use in quantum computing .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Potential
Molecular Probes and Imaging Agents
Quantum Computing Applications
Mécanisme D'action
Target of Action
The compound Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to act on various targets such as tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively .
Mode of Action
For instance, when acting as tubulin inhibitors, they prevent microtubule formation, disrupting cell division . As LSD1 inhibitors, they can alter gene expression . And as CDK2 inhibitors, they can halt the cell cycle .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibiting tubulin can disrupt the mitotic spindle assembly, leading to cell cycle arrest . Inhibiting LSD1 can lead to changes in histone methylation status, affecting gene expression . And inhibiting CDK2 can halt the cell cycle, preventing cell proliferation .
Result of Action
The result of the compound’s action can vary depending on the target. For instance, inhibiting tubulin can lead to cell cycle arrest and potentially cell death . Inhibiting LSD1 can lead to changes in gene expression, potentially altering cell function . And inhibiting CDK2 can prevent cell proliferation, which could be beneficial in conditions like cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical reaction involved in the synthesis of such compounds . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring structure of the compound, potentially affecting its activity .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-23-13-8-6-12(7-9-13)15-14(16(22)24-5-2)11(3)20-17-18-10-19-21(15)17/h6-10,15H,4-5H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISDBENZKSIJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)




![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)
![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)


